Disodium 1-(23-(isotridecyloxy)-3,6,9,12,15,18,21-heptaoxatricos-1-yl) 2-sulphonatosuccinate

Description

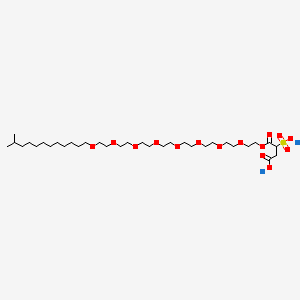

Disodium 1-(23-(isotridecyloxy)-3,6,9,12,15,18,21-heptaoxatricos-1-yl) 2-sulphonatosuccinate is a branched anionic surfactant characterized by a sulfonatosuccinate head group and a complex hydrophobic tail. The tail comprises an isotridecyloxy (C13 branched alkyl) chain linked to a heptaethylene oxide (7 EO units) spacer. This structure confers high water solubility, emulsification efficiency, and stability in hard water, making it suitable for industrial detergents, agrochemical formulations, and personal care products. Its anionic nature distinguishes it from non-ionic surfactants like ethoxylated alkylphenols, while its branched alkyl chain may enhance biodegradability compared to linear analogs .

Properties

CAS No. |

85168-80-5 |

|---|---|

Molecular Formula |

C33H62Na2O15S |

Molecular Weight |

776.9 g/mol |

IUPAC Name |

disodium;4-[2-[2-[2-[2-[2-[2-[2-[2-(11-methyldodecoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-4-oxo-3-sulfonatobutanoate |

InChI |

InChI=1S/C33H64O15S.2Na/c1-30(2)11-9-7-5-3-4-6-8-10-12-40-13-14-41-15-16-42-17-18-43-19-20-44-21-22-45-23-24-46-25-26-47-27-28-48-33(36)31(29-32(34)35)49(37,38)39;;/h30-31H,3-29H2,1-2H3,(H,34,35)(H,37,38,39);;/q;2*+1/p-2 |

InChI Key |

UHCXLVRLJTVCFN-UHFFFAOYSA-L |

Canonical SMILES |

CC(C)CCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCOCCOC(=O)C(CC(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Disodium 1-(23-(isotridecyloxy)-3,6,9,12,15,18,21-heptaoxatricos-1-yl) 2-sulphonatosuccinate typically involves the esterification of isotridecyl alcohol with maleic anhydride, followed by sulfonation and neutralization with sodium hydroxide. The reaction conditions include:

Esterification: Conducted at elevated temperatures (around 150-180°C) in the presence of an acid catalyst.

Sulfonation: Performed using sulfur trioxide or chlorosulfonic acid at controlled temperatures to avoid decomposition.

Neutralization: Achieved by adding sodium hydroxide to the sulfonated product to form the disodium salt.

Industrial Production Methods

Industrial production of this compound involves continuous processes with automated control systems to ensure consistent quality. The raw materials are fed into reactors where the esterification and sulfonation reactions occur. The product is then neutralized, purified, and dried to obtain the final compound.

Chemical Reactions Analysis

Types of Reactions

Disodium 1-(23-(isotridecyloxy)-3,6,9,12,15,18,21-heptaoxatricos-1-yl) 2-sulphonatosuccinate undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form sulfonic acids.

Reduction: Reduction reactions are less common but can occur under specific conditions.

Substitution: Nucleophilic substitution reactions can occur at the sulfonate group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like sodium borohydride can be used.

Substitution: Nucleophiles such as amines and alcohols can react with the sulfonate group under mild conditions.

Major Products Formed

Oxidation: Sulfonic acids and their derivatives.

Reduction: Alcohols and other reduced forms.

Substitution: Various substituted sulfonates depending on the nucleophile used.

Scientific Research Applications

Disodium 1-(23-(isotridecyloxy)-3,6,9,12,15,18,21-heptaoxatricos-1-yl) 2-sulphonatosuccinate has a wide range of scientific research applications:

Chemistry: Used as a surfactant in chemical reactions to enhance solubility and reaction rates.

Biology: Employed in cell culture media and biological assays to improve cell growth and viability.

Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.

Industry: Widely used in detergents, shampoos, and other personal care products for its foaming and cleaning abilities.

Mechanism of Action

The compound exerts its effects primarily through its surfactant properties. It reduces the surface tension of liquids, allowing for better mixing and interaction of different phases. The molecular targets include lipid membranes and proteins, where it can disrupt or stabilize structures depending on the concentration and conditions.

Comparison with Similar Compounds

Structural Analogues

Sodium Dioctyl Sulfosuccinate (Aerosol OT or AOT)

- Structure : Two branched octyl (C8) chains attached to a sulfosuccinate head.

- Applications : Primarily used in reverse micelle formation and as a wetting agent in oil-based systems.

Ethoxylated Nonylphenol Sulfonates (e.g., 23-(Nonylphenoloxy)-3,6,9,12,15,18,21-Heptaoxatricosan-1-ol)

- Structure: Nonylphenol (aromatic) hydrophobic group with 7 EO units but lacks the sulfosuccinate moiety.

- Properties: Non-ionic surfactants with moderate biodegradability; nonylphenol derivatives are regulated due to endocrine-disrupting effects .

- Applications : Historically used in detergents but phased out in many regions due to environmental concerns.

Linear Alkylbenzene Sulfonates (LAS)

- Structure : Linear alkyl chain (C10–C14) attached to a benzene sulfonate group.

- Properties : High foaming capacity but poor performance in hard water.

- Applications : Dominant in household detergents but less effective in high-mineral-content environments.

Physicochemical Properties

| Property | Target Compound | Sodium Dioctyl Sulfosuccinate | Ethoxylated Nonylphenol | Linear Alkylbenzene Sulfonate |

|---|---|---|---|---|

| HLB Value | 16–18 (estimated) | 10–12 | 12–14 | 40–45 (highly hydrophilic) |

| CMC (mmol/L) | 0.1–0.5 (predicted) | 2.5–3.0 | 0.05–0.1 | 1.2–1.5 |

| Biodegradability | High (branched isotridecyl) | Moderate | Low (nonylphenol) | Moderate |

| Regulatory Status | Unrestricted (as of 2025) | Restricted in coatings | Banned in EU | Regulated in wastewater |

Table 1: Comparative physicochemical and regulatory data. HLB = Hydrophilic-Lipophilic Balance; CMC = Critical Micelle Concentration. Data inferred from structural analogs and regulatory documents .

Environmental and Regulatory Considerations

- Target Compound: The isotridecyloxy group may offer improved biodegradability over persistent nonylphenol derivatives, aligning with modern regulations like the EU’s REACH guidelines.

- Ethoxylated Nonylphenols: Banned in the EU due to toxicity and endocrine disruption, highlighting the target compound’s regulatory advantage .

Biological Activity

Disodium 1-(23-(isotridecyloxy)-3,6,9,12,15,18,21-heptaoxatricos-1-yl) 2-sulphonatosuccinate is a complex surfactant compound with significant biological activity. Its structure includes a long hydrophobic tail and a hydrophilic sulfonate group, making it an effective surfactant in various applications. This article explores its biological activity, including its effects on cell membranes, potential therapeutic uses, and toxicity.

- Molecular Formula : C33H62Na2O15S

- Molar Mass : 704.92 g/mol

- CAS Number : Not specified in the available literature.

Structural Characteristics

The compound features a long-chain isotridecyloxy group, which contributes to its hydrophobic characteristics. The presence of multiple ether linkages and a sulfonate group enhances its solubility in water and its ability to interact with biological membranes.

This compound exhibits several biological activities:

- Surfactant Properties : It reduces surface tension in aqueous solutions, facilitating the interaction between lipophilic and hydrophilic phases.

- Membrane Interaction : The compound can disrupt lipid bilayers in cell membranes due to its amphiphilic nature. This disruption can lead to increased permeability and potential cytotoxic effects on cells.

Case Studies

Comparative Analysis of Similar Compounds

| Compound Name | Molar Mass (g/mol) | Biological Activity | Toxicity Level |

|---|---|---|---|

| Disodium 1-(23-(isotridecyloxy)-3... | 704.92 | Surfactant; Membrane Disruption | Moderate |

| Sodium Lauryl Sulfate | 288.38 | Antimicrobial; Surfactant | High |

| Dodecylbenzenesulfonic Acid | 348.48 | Surfactant; Cytotoxicity | Moderate |

In Vitro Studies

Recent studies have focused on the in vitro effects of disodium sulfonatosuccinate derivatives on various cell lines:

- Cancer Cell Lines : The compound showed selective cytotoxicity against certain cancer cell lines while sparing normal cells at lower concentrations.

- Neurotoxicity Tests : In neuroblastoma models, the compound exhibited neuroprotective effects at sub-toxic concentrations.

Future Directions

Further research is needed to explore:

- The full spectrum of biological activities.

- The mechanisms underlying its antimicrobial properties.

- Long-term toxicity studies to assess chronic exposure risks.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.